

N-(cyclohex-1-en-1-yl)formamide chemical properties and structure

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Compound of Interest

Compound Name: **N-(cyclohex-1-en-1-yl)formamide**

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An In-depth Technical Guide to **N-(cyclohex-1-en-1-yl)formamide**: Structure, Properties, and Synthetic Utility

Introduction

N-(cyclohex-1-en-1-yl)formamide is a cyclic enamide, a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen also being part of an amide functionality. Enamides represent a unique and valuable class of synthetic intermediates, occupying a crucial position between the high reactivity and hydrolytic instability of enamines and the more inert nature of simple olefins or amides.^{[1][2]} Their fine-tuned balance of stability and reactivity makes them powerful building blocks in modern organic synthesis.^[3]

This technical guide offers a comprehensive exploration of **N-(cyclohex-1-en-1-yl)formamide**, designed for researchers, scientists, and drug development professionals. It delves into the molecule's core structural and chemical properties, spectroscopic signature, synthesis, and diverse reactivity, providing the foundational knowledge necessary for its effective application in complex molecule synthesis.

Molecular Structure and Physicochemical Properties

The chemical identity and behavior of **N-(cyclohex-1-en-1-yl)formamide** are dictated by its unique structural arrangement, which combines a cyclic olefin with a formamide group.

1.1. Core Structural Features

- IUPAC Name: **N-(cyclohex-1-en-1-yl)formamide**^[4]
- CAS Number: 40652-40-2^[4]
- Molecular Formula: C₇H₁₁NO^[4]
- Molecular Weight: 125.17 g/mol ^[4]

The structure features a six-membered cyclohexene ring, with the enamine double bond positioned between C1 and C2. The nitrogen atom of the formamide group is directly attached to C1 of the ring.

Caption: Chemical structure of **N-(cyclohex-1-en-1-yl)formamide**.

1.2. Resonance and Electronic Effects

A key feature governing the reactivity of enamides is the delocalization of the nitrogen lone pair across the π -system. This resonance reduces the nucleophilicity of the nitrogen atom and the β -carbon compared to a simple enamine, thereby increasing the molecule's stability.

Caption: Key resonance contributors for **N-(cyclohex-1-en-1-yl)formamide**.

1.3. Physicochemical Data Summary

The following properties provide insight into the molecule's behavior in various chemical environments.

Property	Value	Reference
Molecular Weight	125.17 g/mol	[4]
XLogP3-AA (Lipophilicity)	1.2	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]
Topological Polar Surface Area	29.1 Å ²	[4]
Exact Mass	125.084063974 Da	[4]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of **N-(cyclohex-1-en-1-yl)formamide**. The following data are predicted based on established principles of organic spectroscopy.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Spectroscopy	Feature	Predicted Chemical Shift / Frequency	Notes
¹ H NMR	Vinyl Proton (C=CH)	δ 5.5 - 6.5 ppm	Appears as a multiplet due to coupling with adjacent allylic protons.
N-H Proton		δ 7.0 - 8.5 ppm	Broad singlet, position is solvent-dependent.
Formyl Proton (CHO)		δ 8.0 - 8.5 ppm	Singlet or doublet depending on rotameric conformation.
Allylic Protons (CH ₂)		δ 2.0 - 2.4 ppm	Multiplets.
Aliphatic Protons (CH ₂)		δ 1.5 - 1.9 ppm	Multiplets.
¹³ C NMR	Carbonyl Carbon (C=O)		δ 160 - 165 ppm
Vinylic Carbon (N-C=)		δ 125 - 135 ppm	
Vinylic Carbon (=CH)		δ 100 - 110 ppm	Shielded by the nitrogen atom.
Allylic/Aliphatic Carbons		δ 20 - 35 ppm	
IR Spectroscopy	N-H Stretch	3250 - 3350 cm ⁻¹	Medium to sharp peak.
C-H Stretch (sp ²)		3020 - 3080 cm ⁻¹	
C-H Stretch (sp ³)		2850 - 2960 cm ⁻¹	
C=O Stretch (Amide I)	δ 1660 - 1680 cm ⁻¹		Strong intensity. Frequency is lowered due to conjugation.

C=C Stretch	1640 - 1660 cm ⁻¹	Medium intensity, may overlap with amide I band.
Mass Spec.	Molecular Ion (M ⁺)	m/z = 125
Key Fragments	m/z = 96, 82, 67	Corresponding to loss of formyl group (-CHO) and subsequent fragmentations.

Synthesis Methodologies

Several robust methods exist for the synthesis of enamides, typically starting from readily available ketones or amides.

3.1. Synthesis from Cyclohexanone

A highly reliable and common route involves the reductive acylation of the corresponding ketoxime. This two-step process offers good yields and selectivity.

Protocol: Two-Step Synthesis from Cyclohexanone

- Oxime Formation:
 - To a solution of cyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
 - Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the ketone.
 - Remove the solvent under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield cyclohexanone oxime.
- Reductive Acylation:
 - Dissolve the crude cyclohexanone oxime in a suitable solvent such as THF or dioxane.

- Add an acylating agent (e.g., formic acid or a mixed anhydride) and a reducing agent (e.g., a phosphine or a low-valent metal catalyst).[10]
- Heat the reaction mixture as required (e.g., 50-80 °C) and monitor by TLC.
- Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography on silica gel to afford **N-(cyclohex-1-en-1-yl)formamide**.

Caption: Workflow for the synthesis from cyclohexanone.

3.2. Direct N-Dehydrogenation

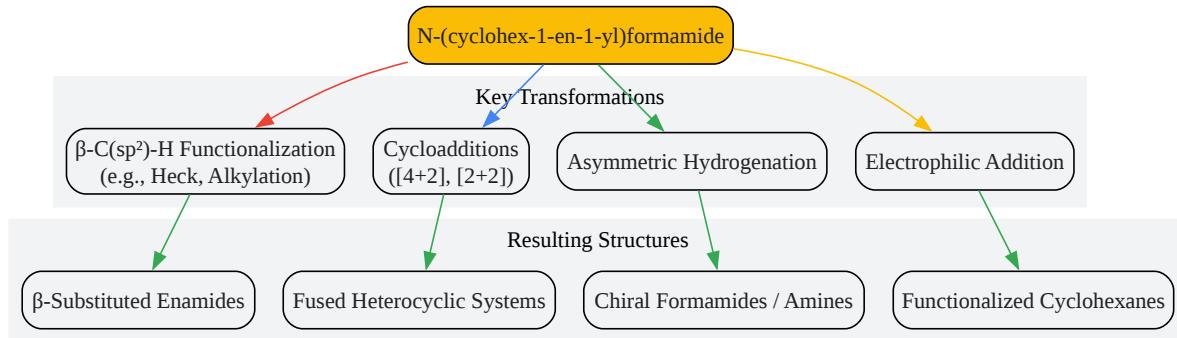
A more modern and atom-economical approach is the direct dehydrogenation of the corresponding saturated amide, N-cyclohexylformamide. This method often employs electrophilic activation of the amide followed by elimination.[1][2]

Protocol: Direct Dehydrogenation of N-cyclohexylformamide

- Dissolve N-cyclohexylformamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
- Add a strong, non-nucleophilic base such as LiHMDS (2.2 eq) dropwise and stir for 30 minutes.
- Add triflic anhydride (Tf₂O, 1.1 eq) dropwise. The triflic anhydride serves as both an electrophilic activator for the amide and an oxidant.[1]
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate.
- Purify the crude product via flash column chromatography to yield the target enamide.

Chemical Reactivity and Synthetic Applications

Enamides are versatile substrates used in a wide array of chemical transformations, including transition-metal catalysis, photochemistry, and asymmetric synthesis.[1][2]



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Caption: Reactivity map of **N-(cyclohex-1-en-1-yl)formamide**.

- **β-C(sp²)-H Functionalization:** The enamide motif is an excellent substrate for directed C-H functionalization reactions. The amide group can act as a directing group in transition-metal-catalyzed reactions (e.g., with Rh, Pd, Cu) to achieve stereoselective alkylation, alkenylation, or imidation at the β-vinylic position.[11]
- **Cycloaddition Reactions:** The electron-rich double bond can participate in various cycloadditions. This includes inverse-electron-demand Diels-Alder reactions and [2+2] cycloadditions, providing rapid access to complex, nitrogen-containing polycyclic frameworks.[1][2]
- **Asymmetric Catalysis:** Enamides are privileged substrates for asymmetric hydrogenation and other enantioselective transformations. Reduction of the double bond can generate a stereocenter, leading to valuable chiral formamides, which can be further hydrolyzed to chiral primary amines.

- Electrophilic Additions: The double bond can react with various electrophiles (e.g., halogens, acids). The regioselectivity of the addition is influenced by the electronic nature of the enamide system.

Safety and Handling

Proper handling of **N-(cyclohex-1-en-1-yl)formamide** is crucial to ensure laboratory safety.

- GHS Hazard Classification:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
 - P280: Wear protective gloves/eye protection/face protection.[4]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- General Handling:
 - Work in a well-ventilated fume hood.
 - Avoid contact with skin, eyes, and clothing.
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[12]
 - Hazardous decomposition products may include nitrogen oxides and carbon monoxide upon thermal decomposition.[12]

Conclusion

N-(cyclohex-1-en-1-yl)formamide is more than a simple chemical; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its structure provides a unique electronic profile that allows for a wide range of selective transformations. From its role in complex C-H functionalization reactions to its use in asymmetric synthesis, this enamide serves as a gateway to valuable nitrogen-containing molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full synthetic potential in research and development.

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